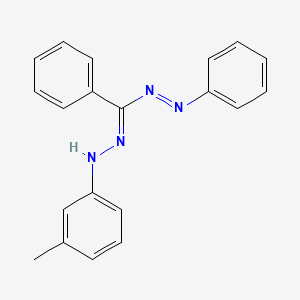
3,5-Diphenyl-1-(m-tolyl)formazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan typically involves the reaction of appropriate aromatic amines with tetrazolium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3,5-Diphenyl-1-(m-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diphenyl-1-(m-tolyl)formazan has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Biology: The compound is used in biochemical assays to study enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1-(m-tolyl)formazan involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and experimental conditions .
Comparison with Similar Compounds
3,5-Diphenyl-1-(m-tolyl)formazan can be compared with other similar compounds such as:
- 3,5-Diphenyl-1-(p-tolyl)formazan
- 1,5-Diphenyl-3-(p-tolyl)formazan
- Triphenylformazan
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and its applications in various research fields .
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20+ |
InChI Key |
TXSUIVPRHHQNTM-GBNUVNFUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(\C2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



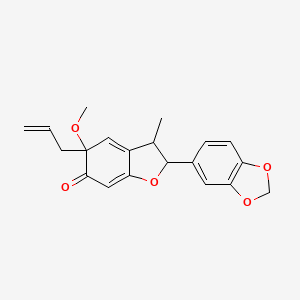
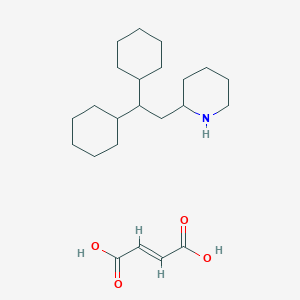
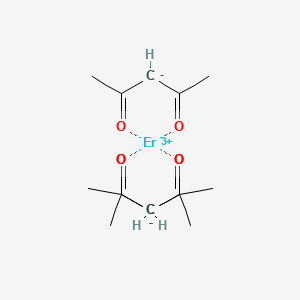
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
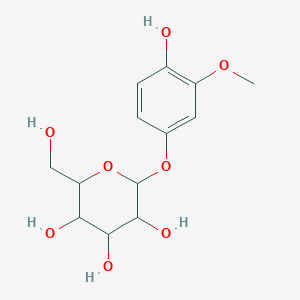
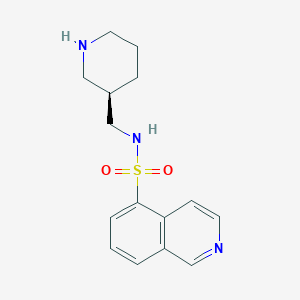
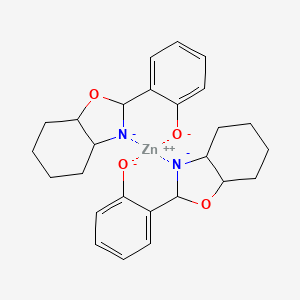
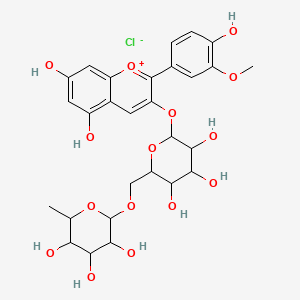
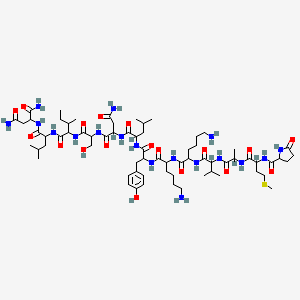
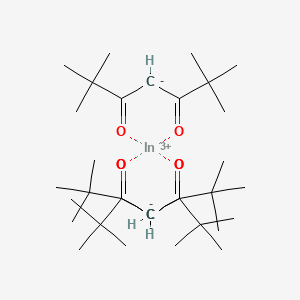
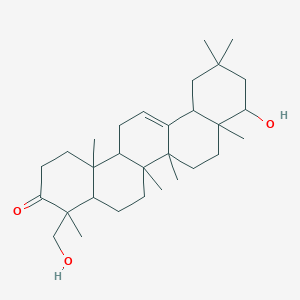
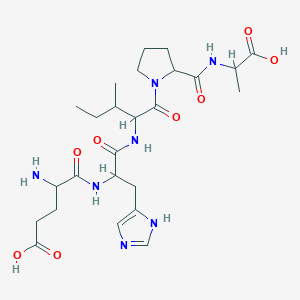
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
